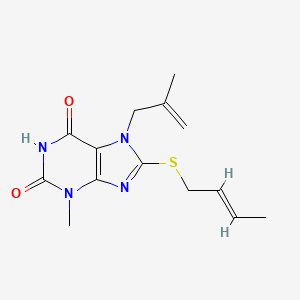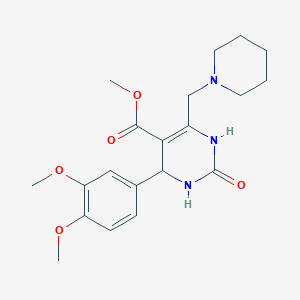
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as PPTB, is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in various scientific research applications, particularly in the field of drug discovery.
Mécanisme D'action
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide exerts its pharmacological effects by inhibiting the activity of protein kinases, particularly the Src family kinases. These kinases are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By blocking the activity of these kinases, this compound can inhibit the growth of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and prevent the formation of new blood vessels that are essential for tumor growth. This compound has also been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain that are associated with neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has several advantages as a drug target in laboratory experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one limitation of this compound is its potential toxicity, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One direction is the development of more potent and selective inhibitors of protein kinases, particularly the Src family kinases. Another direction is the investigation of the potential use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, the development of new drug delivery systems that can improve the bioavailability and reduce the toxicity of this compound is another area of research.
Méthodes De Synthèse
The synthesis of 4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction between 4-aminobenzamide and 2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with 2,2,6,6-tetramethyl-4-piperidinol and trifluoroacetic anhydride to yield this compound. The purity and yield of the compound can be improved by further purification steps such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential use as a drug target in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinases, which are involved in the regulation of cell growth and division. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-6-11-23-16-9-7-14(8-10-16)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h1,7-10,15,21H,11-13H2,2-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZQDXIMACUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5412179.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412187.png)
![2-(5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5412189.png)


![2-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5412210.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412214.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5412218.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B5412224.png)
![N-bicyclo[2.2.1]hept-2-yl-2,4-dimethylbenzamide](/img/structure/B5412227.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5412240.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5412253.png)
![(3aR*,7aS*)-2-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5412267.png)